IRINOTECAN HYDROCHLORIDE Trihydrate

Catalog No.
S548626
CAS No.
136572-09-3
M.F
C33H41ClN4O7
M. Wt
641.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRINOTECAN HYDROCHLORIDE Trihydrate

CAS Number

136572-09-3

Product Name

IRINOTECAN HYDROCHLORIDE Trihydrate

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride

Molecular Formula

C33H41ClN4O7

Molecular Weight

641.2 g/mol

InChI

InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1

InChI Key

OHNBIIZWIUBGTK-NYPSMHOZSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl

Solubility

Soluble in DMSO

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl

Description

The exact mass of the compound IRINOTECAN HYDROCHLORIDE Trihydrate is 676.29 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Irinotecan hydrochloride trihydrate is a semisynthetic derivative of camptothecin, a natural product isolated from the Camptotheca acuminata tree []. It is currently used as a chemotherapy medication under the trade name Camptosar for the treatment of various cancers, including colorectal cancer, pancreatic cancer, and some lung cancers []. However, its application extends beyond clinical use and into the realm of scientific research.

Mechanism of Action and Potential Research Applications

Irinotecan's mechanism of action involves inhibiting the enzyme topoisomerase I, which is crucial for DNA replication and repair []. By inhibiting this enzyme, Irinotecan hydrochloride trihydrate disrupts DNA replication, leading to cell death in cancer cells. This property makes it a valuable tool for researchers studying various aspects of cancer biology.

  • Understanding Cancer Cell Death Pathways

    Researchers can utilize Irinotecan hydrochloride trihydrate to investigate the specific pathways involved in cell death triggered by topoisomerase I inhibition. This can provide insights into developing more targeted therapies that exploit these pathways for cancer treatment [].

  • Drug Resistance Mechanisms

    Irinotecan resistance is a major challenge in cancer treatment. Researchers can use Irinotecan hydrochloride trihydrate to study the mechanisms by which cancer cells develop resistance to the drug. This knowledge can aid in developing strategies to overcome resistance and improve treatment efficacy [].

  • Combination Therapy Studies

    Irinotecan hydrochloride trihydrate can be used to evaluate its effectiveness in combination with other chemotherapeutic agents or novel therapeutic approaches. This helps researchers identify synergistic combinations that can improve treatment outcomes for various cancers [].

In Vitro and In Vivo Research Applications

Irinotecan hydrochloride trihydrate's applicability extends to both in vitro and in vivo research settings:

  • Cell Culture Studies

    Researchers can use Irinotecan hydrochloride trihydrate in cell culture experiments to study its effects on cancer cell proliferation, viability, and the induction of apoptosis (programmed cell death) [].

  • Animal Models of Cancer

    Researchers can use animal models with induced tumors to evaluate the efficacy and safety of Irinotecan hydrochloride trihydrate as a potential therapeutic agent. This allows for pre-clinical assessment before clinical trials [].

Irinotecan Hydrochloride Trihydrate, also known as CPT-11, is a semisynthetic derivative of camptothecin, a natural alkaloid derived from the Chinese tree Camptotheca acuminata. It is primarily utilized as an anticancer agent and acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The chemical formula of Irinotecan Hydrochloride Trihydrate is C33H38N4O6HCl3H2OC_{33}H_{38}N_{4}O_{6}\cdot HCl\cdot 3H_{2}O with a molecular weight of approximately 677.18 g/mol . This compound is characterized by its enhanced water solubility due to the presence of a bis-piperidine side chain, which improves its pharmacological properties compared to its parent compound, camptothecin .

Irinotecan's antitumor activity is mediated by its metabolite, SN-38. SN-38 inhibits the enzyme topoisomerase I, which plays a crucial role in DNA replication during cell division. By stabilizing the DNA-topoisomerase I complex, SN-38 disrupts DNA replication, leading to cell cycle arrest and ultimately cell death (apoptosis) in cancer cells [, ].

Irinotecan hydrochloride trihydrate is a potent chemotherapeutic agent with significant side effects. Common adverse effects include diarrhea, nausea, vomiting, and bone marrow suppression []. Notably, severe diarrhea can be a life-threatening complication requiring close monitoring and management [].

  • Toxicity: Irinotecan exhibits dose-dependent toxicity, with higher doses increasing the risk of severe side effects [].
  • Flammability: Irinotecan hydrochloride trihydrate is not flammable [].
  • Reactivity: Irinotecan can undergo hydrolysis under certain conditions, but details on specific reactivity are limited [].

Irinotecan Hydrochloride Trihydrate undergoes metabolic conversion in the body to produce its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). This conversion is facilitated by carboxylesterases, enzymes that hydrolyze the prodrug into its active form. The mechanism of action involves the formation of a stable complex between SN-38 and topoisomerase I, inhibiting the enzyme's ability to religate DNA strands after inducing single-strand breaks during DNA replication . This inhibition leads to double-strand breaks and ultimately triggers apoptosis in cancer cells.

Irinotecan exhibits significant antitumor activity against various cancers, particularly colorectal cancer. It has been demonstrated to be effective in treating metastatic carcinoma of the colon or rectum, especially in patients who have previously undergone fluorouracil-based therapy . The compound's efficacy extends to drug-resistant tumor cells, making it a valuable option in chemotherapy regimens. In addition to its use in colorectal cancer, Irinotecan has shown potential in treating other malignancies such as lung and cervical cancers .

The synthesis of Irinotecan Hydrochloride Trihydrate involves several steps starting from camptothecin. The process typically includes:

  • Modification of Camptothecin: The hydroxyl group at the 10-position of camptothecin is modified to introduce a piperidine moiety.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
  • Hydration: The final product is crystallized as a trihydrate to enhance stability and solubility.

This synthetic pathway not only improves the therapeutic index of camptothecin but also reduces its toxicity profile .

Studies on Irinotecan reveal interactions with various drugs that can influence its pharmacokinetics and efficacy:

  • Drug Metabolism: Co-administration with inhibitors or inducers of cytochrome P450 enzymes can alter the metabolism of Irinotecan, affecting its therapeutic effectiveness.
  • Toxicity: Concurrent use with other chemotherapeutic agents may increase the risk of adverse effects such as neutropenia and diarrhea .
  • Biomarkers: Research into genetic polymorphisms affecting carboxylesterase activity has shown potential for personalized dosing strategies based on individual metabolic capacity .

Several compounds share structural and functional similarities with Irinotecan Hydrochloride Trihydrate. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TopotecanTopoisomerase I inhibitorWater-soluble; used for ovarian cancer treatment
CamptothecinTopoisomerase I inhibitorNatural product; higher toxicity
SN-38Active metabolite of IrinotecanMore potent than Irinotecan; direct action
DoxorubicinTopoisomerase II inhibitorAnthracycline antibiotic; broad-spectrum use

Irinotecan stands out due to its prodrug nature, requiring metabolic conversion to exert its effects, which allows for targeted delivery and reduced systemic toxicity compared to some similar compounds . Its unique structural modifications enhance solubility and bioavailability, making it particularly effective in treating specific types of cancer resistant to conventional therapies.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

640.2663774 g/mol

Monoisotopic Mass

640.2663774 g/mol

Heavy Atom Count

45

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

042LAQ1IIS
06X131E4OE

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (26.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (93.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of metastatic adenocarcinoma of the pancreas, in combination with 5 fluorouracil (5 FU) and leucovorin (LV), in adult patients who have progressed following gemcitabine based therapy.

NCI Cancer Drugs

Drug: Irinotecanhydrochloride
US Brand Name(s): Camptosar
FDA Approval: Yes
Irinotecan hydrochloride is approved to be used alone or with other drugs to treat: Colorectal cancer that has metastasized (spread to other parts of the body), including metastatic cancer that has recurred (come back) or has not gotten better with other chemotherapy.
Irinotecan hydrochloride is also being studied in the treatment of other types of cancer. Irinotecan hydrochloride is also available in a different form called irinotecan hydrochloride liposome.

Pharmacology

Irinotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L01XX19

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

136572-09-3

Wikipedia

Irinotecan hydrochloride trihydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Schwartzman AD, Sethi R, Smith R. Multiorgan failure in a patient treated with the 5-fluorouracil, leucovorin, oxaliplatin, and irinotecan regimen. Clin Colorectal Cancer. 2013 Jun;12(2):136-9. doi: 10.1016/j.clcc.2012.09.005. Epub 2012 Oct 24. Review. PubMed PMID: 23098664.
2: Petitprez A, Larsen AK. Irinotecan resistance is accompanied by upregulation of EGFR and Src signaling in human cancer models. Curr Pharm Des. 2013;19(5):958-64. Review. PubMed PMID: 22973964.
3: Qi WX, Shen Z, Lin F, Sun YJ, Min DL, Tang LN, He AN, Yao Y. Overall survival benefits for irinotecan-containing regimens as first-line treatment for advanced gastric cancer: an updated meta-analysis of ten randomized controlled trials. Int J Cancer. 2013 Jan 15;132(2):E66-73. doi: 10.1002/ijc.27775. Epub 2012 Sep 1. Review. PubMed PMID: 22890856.
4: Carrillo JA, Munoz CA. Alternative chemotherapeutic agents: nitrosoureas, cisplatin, irinotecan. Neurosurg Clin N Am. 2012 Apr;23(2):297-306, ix. doi: 10.1016/j.nec.2012.01.005. Epub 2012 Feb 18. Review. PubMed PMID: 22440873.
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9: Illum H. Irinotecan and radiosensitization in rectal cancer. Anticancer Drugs. 2011 Apr;22(4):324-9. doi: 10.1097/CAD.0b013e3283425c14. Review. PubMed PMID: 21160419.
10: Heinemann V, Hoff PM. Bevacizumab plus irinotecan-based regimens in the treatment of metastatic colorectal cancer. Oncology. 2010;79(1-2):118-28. doi: 10.1159/000314993. Epub 2010 Nov 22. Review. PubMed PMID: 21088438.
11: Montagnani F, Chiriatti A, Licitra S, Aliberti C, Fiorentini G. Differences in efficacy and safety between capecitabine and infusional 5-fluorouracil when combined with irinotecan for the treatment of metastatic colorectal cancer. Clin Colorectal Cancer. 2010 Oct;9(4):243-7. doi: 10.3816/CCC.2010.n.036. Review. PubMed PMID: 20920997.
12: Nagaiah G, Almubarak M, Khan M, Altaha R. Cerebrospinal fluid leak during treatment with bevacizumab and irinotecan after carmustine-impregnated wafers placement in patients with grade 2 oligodendroglioma and glioblastoma multiforme: report of two cases and review of literature. Cancer Invest. 2010 Dec;28(10):1048-53. doi: 10.3109/07357907.2010.483499. Epub 2010 Sep 27. Review. PubMed PMID: 20873990.
13: Oostendorp LJ, Stalmeier PF, Pasker-de Jong PC, Van der Graaf WT, Ottevanger PB. Systematic review of benefits and risks of second-line irinotecan monotherapy for advanced colorectal cancer. Anticancer Drugs. 2010 Sep;21(8):749-58. doi: 10.1097/CAD.0b013e32833c57cf. Review. PubMed PMID: 20616701.
14: Marsh S, Hoskins JM. Irinotecan pharmacogenomics. Pharmacogenomics. 2010 Jul;11(7):1003-10. doi: 10.2217/pgs.10.95. Review. PubMed PMID: 20602618; PubMed Central PMCID: PMC2927346.
15: Xu T, Chen J, Lu Y, Wolff JE. Effects of bevacizumab plus irinotecan on response and survival in patients with recurrent malignant glioma: a systematic review and survival-gain analysis. BMC Cancer. 2010 Jun 2;10:252. doi: 10.1186/1471-2407-10-252. Review. PubMed PMID: 20525214; PubMed Central PMCID: PMC2891637.
16: Fujita K, Sparreboom A. Pharmacogenetics of irinotecan disposition and toxicity: a review. Curr Clin Pharmacol. 2010 Aug;5(3):209-17. Review. PubMed PMID: 20406168.
17: Farhat FS, Kattan J, Ghosn MG. Role of capecitabine and irinotecan combination therapy in advanced or metastatic gastric cancer. Expert Rev Anticancer Ther. 2010 Apr;10(4):541-8. doi: 10.1586/era.09.179. Review. PubMed PMID: 20397919.
18: Cartwright T, McCollum D, Boehm KA. Dosing considerations for capecitabine-irinotecan regimens in the treatment of metastatic and/or locally advanced colorectal cancer. Am J Clin Oncol. 2010 Jun;33(3):307-13. doi: 10.1097/COC.0b013e3181d27361. Review. PubMed PMID: 20375835.
19: Hu ZY, Yu Q, Zhao YS. Dose-dependent association between UGT1A1*28 polymorphism and irinotecan-induced diarrhoea: a meta-analysis. Eur J Cancer. 2010 Jul;46(10):1856-65. doi: 10.1016/j.ejca.2010.02.049. Epub 2010 Mar 23. Review. PubMed PMID: 20335017.
20: Fujiwara Y, Minami H. An overview of the recent progress in irinotecan pharmacogenetics. Pharmacogenomics. 2010 Mar;11(3):391-406. doi: 10.2217/pgs.10.19. Review. PubMed PMID: 20235794.

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